molecular formula C11H12O2S B3259600 But-3-yn-2-yl 4-methylbenzenesulfinate CAS No. 32140-54-8

But-3-yn-2-yl 4-methylbenzenesulfinate

Cat. No.: B3259600
CAS No.: 32140-54-8
M. Wt: 208.28 g/mol
InChI Key: KUBHTUDEXVTMNY-UHFFFAOYSA-N
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Description

But-3-yn-2-yl 4-methylbenzenesulfinate is an organic compound with the molecular formula C11H12O3S. It is also known as 3-butynyl p-toluenesulfonate. This compound is characterized by the presence of a butynyl group attached to a methylbenzenesulfinate moiety. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of But-3-yn-2-yl 4-methylbenzenesulfinate typically involves the reaction of 3-butyn-2-ol with tosyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere, usually under nitrogen, and at a controlled temperature to ensure the desired product is obtained .

    Reaction Setup: A flame-dried 500-mL, three-necked, round-bottomed flask equipped with a magnetic stir bar, internal thermometer, addition funnel, and nitrogen inlet/outlet needles.

    Reagents: Tosyl chloride (9.55 g, 50.1 mmol), dichloromethane (125 mL), triethylamine (7.65 mL, 55.0 mmol), 3-butyn-2-ol (4.00 mL, 50.0 mmol), and triphenylphosphine (13.1 g, 50.0 mmol).

    Procedure: The tosyl chloride is dissolved in dichloromethane and cooled to 19°C. A solution of 3-butyn-2-ol and triphenylphosphine in dichloromethane is added dropwise over 70 minutes. The reaction mixture is stirred and monitored by TLC until the starting material is consumed.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of automated reactors and continuous flow systems can enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

But-3-yn-2-yl 4-methylbenzenesulfinate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction Reactions: Reduction can lead to the formation of sulfides or other reduced products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields azides, while oxidation with hydrogen peroxide produces sulfonic acids.

Scientific Research Applications

But-3-yn-2-yl 4-methylbenzenesulfinate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and intermediates.

    Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It is involved in the development of new drugs and therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of But-3-yn-2-yl 4-methylbenzenesulfinate involves its reactivity as a sulfonate ester. The sulfonate group is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

  • 3-butynyl tosylate
  • 4-tosyloxy-1-butyne
  • But-3-yn-1-yl 4-methylbenzenesulfonate
  • 3-(1-butynyl)-4-toluenesulphonate
  • But-3-yn-1-yl p-toluenesulfonate

Uniqueness

But-3-yn-2-yl 4-methylbenzenesulfinate is unique due to its specific structure, which combines a butynyl group with a methylbenzenesulfinate moiety. This unique structure imparts distinct reactivity and properties, making it valuable in various chemical and industrial applications.

Properties

IUPAC Name

but-3-yn-2-yl 4-methylbenzenesulfinate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2S/c1-4-10(3)13-14(12)11-7-5-9(2)6-8-11/h1,5-8,10H,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUBHTUDEXVTMNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)OC(C)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201241910
Record name 1-Methyl-2-propyn-1-yl 4-methylbenzenesulfinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201241910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32140-54-8
Record name 1-Methyl-2-propyn-1-yl 4-methylbenzenesulfinate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32140-54-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-2-propyn-1-yl 4-methylbenzenesulfinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201241910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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